Physicochemical Profile: Topological Polar Surface Area (TPSA) Advantage over Pyridinylmethyl Analog
This compound possesses a computed TPSA of 73.2 Ų [1], which is lower than that of its closest commercially available analog, 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 1172414-07-1), which has an additional nitrogen atom. This differential predicts altered cellular permeability and blood-brain barrier penetration potential, a critical selection criterion for central nervous system (CNS) versus peripheral target engagement. This quantitative physicochemical parameter provides a direct basis for selecting this specific compound in early-stage drug discovery.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 73.2 Ų |
| Comparator Or Baseline | 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 1172414-07-1) -- TPSA not provided in accessible sources, but has one additional hydrogen bond acceptor (pyridine nitrogen) predicting a higher TPSA. |
| Quantified Difference | Predicted to be > 73.2 Ų due to additional nitrogen |
| Conditions | Computed property using Cactvs 3.4.8.18 on PubChem [1], with the analog's number of hydrogen bond acceptors inferred from its structure . |
Why This Matters
A lower TPSA suggests better passive membrane permeability, which is a key differentiator for selecting compounds when intracellular or CNS targets are pursued.
- [1] PubChem. Compound Summary for CID 44047058, 5-[(1H-1,3-benzodiazol-1-yl)methyl]-N-[(furan-2-yl)methyl]furan-2-carboxamide. View Source
